2-{[2-(Dimethylamino)ethyl]carbamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.273 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to a dimethylaminoethyl group through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid typically involves the reaction of benzoic acid with N,N-dimethylformamide (DMF) under suitable conditions . The reaction proceeds through a condensation mechanism, where the carboxyl group of benzoic acid reacts with the dimethylaminoethyl group to form the desired product. Acidic or basic catalysts are often used to facilitate the reaction and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl benzoate: Similar in structure but with an ester linkage instead of a carbamoyl group.
2-(methylamino)benzoic acid: Contains a methylamino group instead of a dimethylaminoethyl group.
4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid: Features a benzyloxycarbonyl group.
Uniqueness
2-({[2-(dimethylamino)ethyl]amino}carbonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12(16)17/h3-6H,7-8H2,1-2H3,(H,13,15)(H,16,17) |
InChI Key |
IWDRXFJESKWEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.